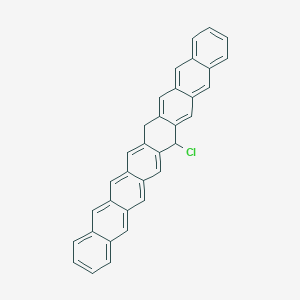
7-Chloro-7,18-dihydrooctacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-7,18-dihydrooctacene is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a chlorine atom attached to the seventh position of the octacene backbone. Octacenes are known for their extended conjugated systems, which make them interesting candidates for various applications in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-7,18-dihydrooctacene typically involves a multi-step process. One common method starts with the preparation of the octacene backbone through a series of cyclization and dehydrogenation reactions. The chlorination step is usually carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the seventh position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-7,18-dihydrooctacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated octacene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can result in a wide range of functionalized octacenes.
Scientific Research Applications
7-Chloro-7,18-dihydrooctacene has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a bioactive compound.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the field of materials science, this compound is explored for its use in organic semiconductors, light-emitting diodes, and photovoltaic devices.
Mechanism of Action
The mechanism of action of 7-Chloro-7,18-dihydrooctacene depends on its specific application. In biological systems, the compound may interact with cellular components such as DNA, proteins, or cell membranes, leading to various biological effects. The exact molecular targets and pathways involved can vary, but studies often focus on its ability to induce oxidative stress, disrupt cellular processes, or inhibit specific enzymes.
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
7-Chloro-4-hydroxyquinoline: Studied for its antimicrobial activity.
Uniqueness: 7-Chloro-7,18-dihydrooctacene is unique due to its extended conjugated system and specific substitution pattern. This structural feature imparts distinct electronic properties, making it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Properties
CAS No. |
919272-94-9 |
|---|---|
Molecular Formula |
C34H21Cl |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
19-chlorooctacyclo[16.16.0.03,16.05,14.07,12.020,33.022,31.024,29]tetratriaconta-1,3,5,7,9,11,13,15,17,20,22,24,26,28,30,32-hexadecaene |
InChI |
InChI=1S/C34H21Cl/c35-34-32-18-28-12-23-8-4-3-7-22(23)11-26(28)15-30(32)17-31-16-27-13-24-9-20-5-1-2-6-21(20)10-25(24)14-29(27)19-33(31)34/h1-16,18-19,34H,17H2 |
InChI Key |
GDRYZJCCCXBGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC4=CC=CC=C4C=C3C=C2C(C5=CC6=CC7=CC8=CC=CC=C8C=C7C=C6C=C51)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
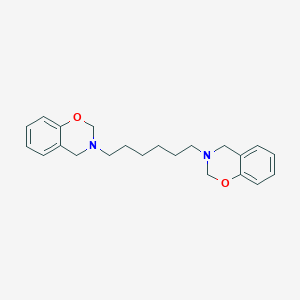
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)

![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)
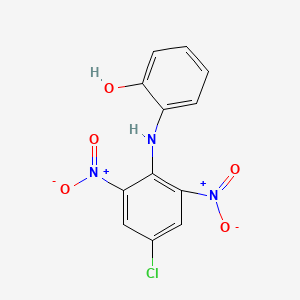
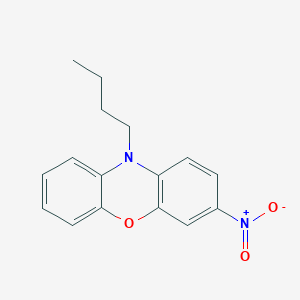
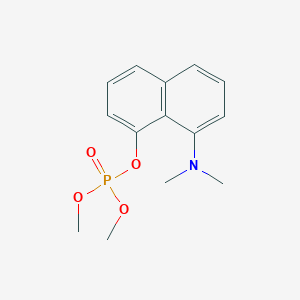

![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
